molecular formula C24H25N6NaO5S B1261985 Pirbenicillin sodium CAS No. 55162-26-0

Pirbenicillin sodium

货号: B1261985
CAS 编号: 55162-26-0
分子量: 532.5 g/mol
InChI 键: LWRGPIPUJPCPAY-HSRLECSKSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Pirbenicillin sodium is the sodium salt of pirbenicillin, a semi-synthetic penicillin derivative developed for its enhanced activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. Structurally, it is derived from 6-aminopenicillanic acid (6-APA) and features a unique side chain that improves its stability and binding affinity to penicillin-binding proteins (PBPs). By inhibiting PBPs, pirbenicillin disrupts peptidoglycan cross-linking in bacterial cell walls, leading to cell lysis .

Pirbenicillin exhibits a broad spectrum of activity, including efficacy against Escherichia coli, Serratia, Citrobacter, and Enterobacter species. However, it is less effective against Proteus spp. coli strains . Its pharmacokinetic profile includes rapid distribution and renal excretion, typical of β-lactam antibiotics.

属性

CAS 编号

55162-26-0

分子式

C24H25N6NaO5S

分子量

532.5 g/mol

IUPAC 名称

sodium;(2S,5R,6R)-6-[[(2R)-2-[[2-[[amino(pyridin-4-yl)methylidene]amino]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C24H26N6O5S.Na/c1-24(2)18(23(34)35)30-21(33)17(22(30)36-24)29-20(32)16(13-6-4-3-5-7-13)28-15(31)12-27-19(25)14-8-10-26-11-9-14;/h3-11,16-18,22H,12H2,1-2H3,(H2,25,27)(H,28,31)(H,29,32)(H,34,35);/q;+1/p-1/t16-,17-,18+,22-;/m1./s1

InChI 键

LWRGPIPUJPCPAY-HSRLECSKSA-M

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)[O-])C.[Na+]

手性 SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)[O-])C.[Na+]

规范 SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)[O-])C.[Na+]

同义词

6-(D-2-phenyl-2-(N-4-pyridylformimidyl aminoacetamido)acetamido)penicillanic acid
CP-33,994
CP-33994-2
pirbenicillin
pirbenicillin, (D-(2S-(2alpha,5alpha,6beta)))-isomer
pirbenicillin, monosodium salt, (D-(2S-(2alpha,5alpha,6beta)))-isome

产品来源

United States

准备方法

合成路线和反应条件: 吡苯酯钠是通过从青霉素开始的一系列化学反应合成的。该过程涉及用特定的侧链酰化青霉素核,以增强其抗菌特性。关键步骤包括:

工业生产方法: 吡苯酯钠的工业生产涉及使用类似的化学反应进行大规模合成,但针对效率和产量进行了优化。该过程包括:

化学反应分析

反应类型: 吡苯酯钠会发生各种化学反应,包括:

常见试剂和条件:

主要形成的产物:

科学研究应用

吡苯酯钠在科学研究中有多种应用,包括:

    化学: 用作研究半合成青霉素合成和反应性的模型化合物。

    生物学: 用于微生物学研究,以研究对各种细菌菌株的抗菌活性。

    医学: 用于临床研究,以开发新的抗生素和研究它们对耐药细菌菌株的疗效。

    工业: 应用于制药行业,用于生产抗生素和相关化合物

5. 作用机理

吡苯酯钠通过与位于细菌细胞壁内部的特定青霉素结合蛋白 (PBP) 结合来发挥其抗菌作用。这种结合抑制了细菌细胞壁合成的第三阶段也是最后阶段,导致细胞裂解和死亡。 该化合物靶向 PBP,破坏肽聚糖链的交联,肽聚糖链对于维持细胞壁完整性至关重要 .

类似化合物:

吡苯酯钠的独特性: 吡苯酯钠因其对铜绿假单胞菌和其他革兰氏阴性菌的活性增强而独树一帜。 它对某些细菌菌株比羧苄青霉素和替卡西林更有效,使其成为治疗耐药细菌引起的感染的宝贵抗生素 .

作用机制

Pirbenicillin sodium exerts its antibacterial effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death. The compound targets the PBPs, disrupting the cross-linking of peptidoglycan chains, which are essential for maintaining cell wall integrity .

相似化合物的比较

Comparison with Similar Compounds

Pirbenicillin sodium is often compared to other anti-pseudomonal penicillins, such as carbenicillin, ticarcillin, and BL-P1654, as well as aminoglycoside combinations. Key comparisons are outlined below:

Pirbenicillin vs. Carbenicillin

  • Minimum Inhibitory Concentration (MIC): Against P. aeruginosa, pirbenicillin demonstrates 3–4 times greater potency than carbenicillin. At a standard inoculum (10⁵ CFU/mL), the median MIC for pirbenicillin is 3.1 µg/mL, compared to 25 µg/mL for carbenicillin. This advantage diminishes with higher inoculum sizes (e.g., MICs rise to 50 µg/mL for both at 10⁸–10⁹ CFU/mL) .
  • Spectrum of Activity:
    Pirbenicillin is superior against Streptococcus faecalis (Gram-positive) but inferior against Proteus spp. .
  • Minimum Bactericidal Concentration (MBC): For 40% of P. aeruginosa isolates, pirbenicillin fails to achieve MBC even at 512 µg/mL, whereas carbenicillin fails for 10% of isolates .

Pirbenicillin vs. Ticarcillin

  • MIC Values: Pirbenicillin’s MIC against P. aeruginosa (3.1 µg/mL) is fourfold lower than ticarcillin (12.5 µg/mL) under standard conditions. However, both show reduced efficacy at higher inocula .
  • pH Sensitivity:
    Pirbenicillin’s activity is highly pH-dependent. At pH 6, 6.25 µg/mL inhibits 57% of strains, compared to 11% inhibition at pH 6. Ticarcillin and carbenicillin show less pH sensitivity .

Pirbenicillin vs. BL-P1654

  • MIC Comparison: Pirbenicillin requires twice the MIC of BL-P1654 (e.g., 6.25 µg/mL vs. 3.1 µg/mL) to inhibit P. aeruginosa. However, BL-P1654’s activity is more adversely affected by high inoculum sizes .

Synergy with Aminoglycosides

  • Pirbenicillin combined with gentamicin enhances bactericidal effects against most P. aeruginosa strains. However, this synergy is absent in aminoglycoside-resistant isolates .

Table 1: Comparative Activity of Pirbenicillin Against Pseudomonas aeruginosa

Parameter Pirbenicillin Carbenicillin Ticarcillin BL-P1654
Median MIC (10⁵ CFU/mL) 3.1 µg/mL 25 µg/mL 12.5 µg/mL 1.5 µg/mL
Median MIC (10⁸ CFU/mL) 50 µg/mL 100 µg/mL 50 µg/mL 25 µg/mL
pH 6 Efficacy (% inhibition) 57% 7% 11% N/A
Synergy with Gentamicin Yes* Yes* Yes* Yes*

*Synergy absent in aminoglycoside-resistant strains .

Table 2: Spectrum of Activity Against Key Pathogens

Organism Pirbenicillin Carbenicillin Ticarcillin
Pseudomonas aeruginosa +++ + ++
Escherichia coli ++ ++ ++
Streptococcus faecalis +++ + +
Proteus spp. + +++ ++

+++ = High activity; ++ = Moderate; + = Low .

常见问题

Basic Research Question: What is the antimicrobial spectrum of Pirbenicillin sodium, and how should researchers design experiments to evaluate its activity against diverse bacterial strains?

Methodological Answer:
To assess Pirbenicillin sodium’s spectrum, use standardized in vitro susceptibility testing (e.g., broth microdilution or agar dilution) following Clinical and Laboratory Standards Institute (CLSI) guidelines. Include reference strains (e.g., Staphylococcus aureus ATCC 29213) and clinical isolates to account for phenotypic variability. Measure minimum inhibitory concentrations (MICs) and compare with established beta-lactam antibiotics to contextualize efficacy. For reproducibility, document bacterial growth conditions (e.g., pH, temperature) and use triplicate assays to minimize variability .

Advanced Research Question: How can researchers investigate the molecular mechanisms underlying bacterial resistance to Pirbenicillin sodium, particularly in strains with reduced susceptibility?

Methodological Answer:
Employ a combination of genomic and biochemical approaches:

  • Genomic Analysis: Perform whole-genome sequencing of resistant isolates to identify mutations in penicillin-binding protein (PBP) genes or upregulated efflux pumps. Compare with susceptible strains using tools like BLAST or ResFinder.
  • Enzyme Kinetics: Purify PBPs from resistant/susceptible strains and measure Pirbenicillin sodium’s binding affinity via surface plasmon resonance (SPR) or fluorometric assays.
  • Structural Studies: Use X-ray crystallography or cryo-EM to visualize drug-PBP interactions in resistant mutants.
    Validate findings with in vitro time-kill assays under physiological conditions (e.g., simulated serum pharmacokinetics) .

Basic Research Question: What experimental controls are essential when assessing Pirbenicillin sodium’s efficacy in animal infection models?

Methodological Answer:

  • Positive Controls: Include a clinically relevant beta-lactam (e.g., ampicillin) to benchmark efficacy.
  • Negative Controls: Use saline or untreated cohorts to account for natural immune responses.
  • Pharmacokinetic (PK) Validation: Measure serum drug levels via HPLC to ensure doses align with human-equivalent exposures.
  • Endpoint Criteria: Define objective metrics (e.g., bacterial load reduction in organs, survival rates) and adhere to ethical guidelines (e.g., NIH preclinical reporting standards) .

Advanced Research Question: How should researchers address contradictory data on Pirbenicillin sodium’s efficacy across studies, such as discrepancies in MIC values or in vivo outcomes?

Methodological Answer:

  • Meta-Analysis: Systematically review variables like inoculum size, culture media, and PK/PD parameters (e.g., % time above MIC). Use statistical tools (e.g., random-effects models) to quantify heterogeneity.
  • Method Replication: Repeat conflicting experiments under standardized conditions, adhering to protocols from high-impact studies (e.g., CLSI guidelines for MIC testing).
  • Strain Characterization: Confirm bacterial identity and resistance profiles via MALDI-TOF and antibiotic susceptibility testing. Cross-reference with databases like NCBI or CARD .

Basic Research Question: What analytical methods are recommended for quantifying Pirbenicillin sodium in biological matrices (e.g., serum, tissue)?

Methodological Answer:

  • HPLC-MS/MS: Optimize chromatography conditions (e.g., C18 column, 0.1% formic acid mobile phase) and validate sensitivity (LOQ ≤ 0.1 µg/mL), precision (CV < 15%), and recovery rates (85–115%).
  • Sample Preparation: Use protein precipitation (acetonitrile) or solid-phase extraction to minimize matrix effects. Include internal standards (e.g., deuterated Pirbenicillin) for accuracy .

Advanced Research Question: How can researchers optimize experimental designs to evaluate Pirbenicillin sodium’s synergy with beta-lactamase inhibitors (e.g., clavulanic acid)?

Methodological Answer:

  • Checkerboard Assays: Test fractional inhibitory concentration indices (FICIs) across a matrix of drug combinations. Synergy is defined as FICI ≤ 0.5.
  • Mechanistic Studies: Use nitrocefin hydrolysis assays to quantify beta-lactamase inhibition. Pair with RNA-seq to assess gene expression changes in treated biofilms.
  • In Vivo Validation: Use neutropenic murine models with dual-therapy regimens, ensuring PK alignment between compounds .

Basic Research Question: What criteria should guide the selection of bacterial strains for studying Pirbenicillin sodium’s mechanism of action?

Methodological Answer:

  • Wild-Type vs. Mutants: Include isogenic PBP knockout strains to isolate target-specific effects.
  • Diversity: Select gram-positive (e.g., Streptococcus pneumoniae) and gram-negative (e.g., Escherichia coli) species with well-characterized PBPs.
  • Clinical Relevance: Prioritize multidrug-resistant strains from surveillance networks (e.g., SENTRY Antimicrobial Surveillance Program) .

Advanced Research Question: How can researchers integrate transcriptomic or proteomic data to elucidate Pirbenicillin sodium’s sublethal effects on bacterial physiology?

Methodological Answer:

  • RNA-seq: Profile gene expression in sub-MIC exposed cultures to identify stress pathways (e.g., cell wall stress stimulons). Validate with qRT-PCR.
  • Proteomics: Use TMT labeling and LC-MS/MS to quantify PBP expression changes. Correlate with phenotypic data (e.g., filamentation via microscopy).
  • Bioinformatics: Apply STRING or KEGG pathway analysis to map dysregulated networks .

Basic Research Question: What are the key considerations for ensuring stability of Pirbenicillin sodium in in vitro assays?

Methodological Answer:

  • Storage Conditions: Prepare fresh solutions in PBS (pH 7.4) and avoid freeze-thaw cycles. Confirm stability via HPLC at 0, 24, and 48 hours.
  • Temperature Control: Conduct assays at 35–37°C with CO₂ supplementation for fastidious organisms.
  • Antioxidants: Add 0.1% ascorbic acid if oxidative degradation is observed .

Advanced Research Question: How should researchers design studies to investigate cross-resistance between Pirbenicillin sodium and non-beta-lactam antibiotics?

Methodological Answer:

  • Panel Testing: Screen resistant isolates against multiple antibiotic classes (e.g., fluoroquinolones, macrolides) using gradient MIC strips.
  • Efflux Pump Inhibition: Combine Pirbenicillin sodium with efflux inhibitors (e.g., PAβN) to assess resistance mechanisms.
  • Genomic Correlation: Use machine learning (e.g., logistic regression) to identify resistance genes associated with multidrug phenotypes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pirbenicillin sodium
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